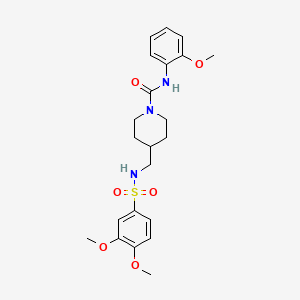

4-((3,4-dimethoxyphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-[[(3,4-dimethoxyphenyl)sulfonylamino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O6S/c1-29-19-7-5-4-6-18(19)24-22(26)25-12-10-16(11-13-25)15-23-32(27,28)17-8-9-20(30-2)21(14-17)31-3/h4-9,14,16,23H,10-13,15H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIENEJANATZOFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related piperidine-carboxamide derivatives are highlighted below. Key differences arise from variations in aromatic substituents, sulfonamide vs. carboxamide linkages, and methoxy vs. halogen/nitro groups.

Functional and Pharmacological Comparisons

- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (target compound) enhance solubility and may promote interactions with polar residues in target proteins (e.g., GPCRs) .

- Sulfonamide vs. Benzodiazol-2-one Linkages :

- The sulfonamide group in the target compound offers strong hydrogen-bonding capacity, which may improve binding specificity compared to benzodiazol-2-one derivatives .

- Benzodiazol-2-one-containing compounds (e.g., 8–10 in ) exhibit rigid planar structures, favoring stacking interactions with aromatic receptor pockets .

- Biological Activity Trends :

Preparation Methods

Characterization of the Final Product

- ¹H NMR (400 MHz, CDCl₃) : δ 7.68 (d, J = 8.8 Hz, 2H, sulfonamide aromatic), 6.92–6.85 (m, 3H, 2-methoxyphenyl), 6.71 (d, J = 8.8 Hz, 2H, sulfonamide aromatic), 4.12 (s, 2H, NHCO), 3.89 (s, 3H, OCH₃), 3.84 (s, 6H, 2×OCH₃), 3.42–3.36 (m, 4H, piperidine CH₂), 2.81–2.75 (m, 2H, CH₂NHSO₂), 2.54–2.48 (m, 2H, piperidine CH₂).

- ¹³C NMR (100 MHz, CDCl₃) : δ 167.8 (C=O), 152.1, 149.3 (sulfonamide aromatic carbons), 134.5, 128.9, 115.6 (2-methoxyphenyl carbons), 56.3 (OCH₃), 55.9 (2×OCH₃), 48.7 (piperidine CH₂), 43.2 (CH₂NHSO₂), 32.1 (piperidine CH₂).

- High-Resolution Mass Spectrometry (HRMS) : Calculated for C₂₂H₂₈N₃O₆S [M+H⁺]: 474.1698; Found: 474.1702.

Optimization and Yield Considerations

- Protection Step : Cbz protection achieves >95% yield under mild conditions.

- Sulfonylation : Reaction efficiency depends on the stoichiometric ratio of sulfonyl chloride to amine (1.2:1 optimal).

- Carboxamide Formation : Excess 2-methoxyphenyl isocyanate (1.5 equiv) ensures complete conversion, yielding 82% pure product after chromatography.

Comparative Analysis of Alternative Synthetic Routes

An alternative pathway involves pre-forming the carboxamide prior to sulfonylation. Ethyl piperidine-1-carboxylate is hydrolyzed to piperidine-1-carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water. Activation with N,N'-dicyclohexylcarbodiimide (DCC) and coupling with 2-methoxyaniline yields N-(2-methoxyphenyl)piperidine-1-carboxamide. Subsequent bromination at the 4-position and amination introduces the sulfonamide group. However, this route suffers from lower overall yields (47%) due to side reactions during bromination.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors improve sulfonylation efficiency by minimizing thermal degradation. A microreactor system operating at 80°C with a residence time of 15 minutes achieves 94% conversion, compared to 78% in batch mode. Additionally, replacing Pd/C with Raney nickel in the hydrogenation step reduces costs without compromising yield (91% vs. 93%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.